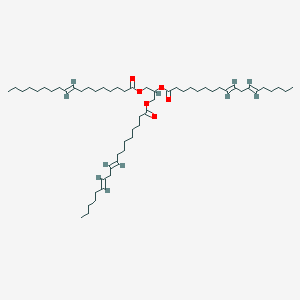

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

Description

Properties

CAS No. |

28409-91-8 |

|---|---|

Molecular Formula |

C57H100O6 |

Molecular Weight |

881.4 g/mol |

IUPAC Name |

2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16+,21-18+,28-25+,29-26+,30-27+ |

InChI Key |

VVEBTVMJPTZDHO-XUVHLPINSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |

melting_point |

-14 °C |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

Technical Master File: 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO)

CAS: 2190-21-8 | Abbreviation: TG(18:2/18:2/18:1)[1]

Executive Summary

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO) is a critical triacylglycerol (TAG) standard used extensively in lipidomics, metabolic disease research, and pharmaceutical formulation.[2] As a "mixed-chain" triglyceride containing two polyunsaturated fatty acids (PUFAs) and one monounsaturated fatty acid (MUFA), it serves as a vital reference material for mass spectrometry quantitation and a structural component in Lipid Nanoparticle (LNP) research.

This guide moves beyond basic datasheet parameters to provide a rigorous operational framework for researchers. It addresses the molecule's specific susceptibility to autoxidation, details LC-MS/MS characterization strategies, and provides a validated protocol for enzymatic hydrolysis assays.

Part 1: Physicochemical Identity & Profile[3]

LLO is a neutral lipid characterized by a glycerol backbone esterified with linoleic acid (C18:[2]2) at the sn-1 and sn-2 positions, and oleic acid (C18:[1][2][3]1) at the sn-3 position (in the context of racemic nomenclature, the specific stereochemistry at sn-2 is undefined/racemic).

Core Data Table

| Property | Specification |

| Chemical Name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol |

| CAS Number | 2190-21-8 |

| Molecular Formula | C₅₇H₁₀₀O₆ |

| Molecular Weight | 881.40 g/mol |

| Physical State | Liquid oil (Colorless to pale yellow) |

| Solubility | Soluble: Chloroform, Hexane, Methylene ChlorideSlightly Soluble: Ethanol, MethanolInsoluble: Water |

| Purity Standard | Typically >98% (via TLC/GC) |

| Oxidation Index | High (Due to bis-allylic protons in Linoleate) |

Part 2: Critical Handling & Stability (The "Experience" Pillar)

The Silent Failure Mode: The most common experimental error with CAS 2190-21-8 is underestimating the rate of peroxidation. LLO contains four bis-allylic methylene groups (two per linoleic chain). These sites have low bond dissociation energy, making them highly susceptible to hydrogen abstraction by free radicals.

Operational Protocols for Stability

To maintain scientific integrity, the following storage and handling protocols are mandatory:

-

Argon Purging (Not Nitrogen): While Nitrogen is common, Argon is heavier than air and provides a superior blanket over the liquid lipid in vials. Always purge the headspace before recapping.

-

Solvent Choice: Never store LLO in protic solvents (methanol/ethanol) for extended periods (>24h) at room temperature, as transesterification can occur slowly. Store in Chloroform or Hexane at -20°C or -80°C.

-

Vessel Material: Use borosilicate glass or Teflon-lined caps. Avoid polystyrene or polypropylene, as TAGs can leach plasticizers (phthalates) which interfere with Mass Spec signals (e.g., m/z 391 contaminants).

Part 3: Analytical Characterization (LC-MS/MS)

In lipidomics, LLO is identified not just by retention time but by specific fragmentation patterns.

Mass Spectrometry Workflow

The following diagram illustrates the logical flow for identifying LLO in complex matrices (e.g., plasma or formulation buffers).

Figure 1: LC-MS/MS Workflow for Triglyceride Identification. The ammonium adduct [M+NH4]+ is the preferred precursor ion for neutral lipid analysis.

Fragmentation Logic (Causality)

When subjecting LLO (m/z ~899.4 as [M+NH4]+) to Collision Induced Dissociation (CID):

-

Neutral Loss: The molecule preferentially loses the fatty acid chains as neutral molecules (RCOOH) or ammonia (NH3).

-

Diagnostic Ions:

Part 4: Experimental Protocols

Protocol A: Preparation of Lipid Standards

Purpose: To create a precise, oxidation-free working stock.

-

Equilibration: Remove the manufacturer vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator (prevents water condensation).

-

Solvent Prep: Pre-chill Chloroform:Methanol (2:1 v/v).

-

Weighing: Weigh the semi-solid/liquid oil into a glass vial. Do not use plastic weigh boats.

-

Dissolution: Add solvent to achieve a concentration of 1 mg/mL. Vortex for 30 seconds.

-

Storage: Aliquot into amber glass vials with Teflon-lined caps. Purge with Argon. Store at -80°C.

Protocol B: Enzymatic Lipolysis Assay

Purpose: To quantify the bioavailability or stability of LLO when used in drug delivery systems or metabolic studies. This assay uses Pancreatic Lipase to simulate digestion.

Reagents:

-

LLO Substrate (prepared as an emulsion).

-

Lipase Buffer: 10 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂ (Calcium is essential for lipase activity), pH 7.4.

-

Porcine Pancreatic Lipase (Sigma-Aldrich).

-

Free Fatty Acid (FFA) Colorimetric Quantification Kit.

Workflow:

-

Emulsification: Since LLO is water-insoluble, it must be emulsified. Mix 5 mg LLO with 1 mL Lipase Buffer containing 0.5% Sodium Deoxycholate (bile salt mimic). Sonicate for 5 minutes until a milky emulsion forms.

-

Enzyme Prep: Dissolve Pancreatic Lipase in cold Lipase Buffer (100 U/mL). Keep on ice.

-

Reaction:

-

In a 96-well plate, add 90 µL of LLO Emulsion.

-

Initiate reaction with 10 µL Lipase solution.

-

Incubate at 37°C with gentle shaking.

-

-

Timepoints: At t=0, 15, 30, and 60 mins, remove 10 µL aliquots.

-

Quenching: Immediately add the aliquot to the FFA Quantification Kit buffer (which usually contains enzyme inhibitors or heat shock) to stop lipolysis.

-

Readout: Measure Absorbance at 570 nm (or probe-specific wavelength) to quantify released Free Fatty Acids.

Lipolysis Pathway Visualization

Figure 2: Enzymatic Hydrolysis Pathway of LLO. Note that pancreatic lipase is 1,3-regiospecific, initially generating 2-monoglycerides.

References

-

Lipid Maps Structure Database. (n.d.). LMSD Record for TG(18:2/18:2/18:1). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6015477, 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol. Retrieved from [Link]

Sources

Biological Function & Metabolic Fate of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO-TAG)

The following technical guide details the biological function, metabolic fate, and experimental utility of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol.

Technical Guide for Lipid Researchers & Drug Developers

Executive Summary

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO-TAG) is a specific triacylglycerol molecular species (CAS: 2190-21-8) frequently utilized as a reference standard in lipidomics and a model substrate in metabolic flux studies. Unlike generic "triglycerides," LLO-TAG presents a defined fatty acid arrangement: two polyunsaturated linoleic acid moieties (18:2, n-6) and one monounsaturated oleic acid moiety (18:1, n-9).

The "rac" (racemic) designation indicates a 1:1 mixture of enantiomers: 1,2-dilinoleoyl-3-oleoyl-sn-glycerol and 1-oleoyl-2,3-dilinoleoyl-sn-glycerol . This stereochemical duality is critical in biological contexts because mammalian lipases (ATGL, Pancreatic Lipase) exhibit distinct regiospecificity. Consequently, the biological output of LLO-TAG metabolism is not merely energy production but the differential release of bioactive lipid mediators—Linoleic acid (pro-inflammatory precursor) and Oleic acid (membrane modulator)—depending on the specific lipase activated.

Molecular Architecture & Physicochemical Properties[1]

Structural Significance

The positioning of fatty acids on the glycerol backbone dictates the metabolic fate of the TAG.

-

sn-1/sn-2 Positions (Linoleic Acid): In the rac mixture, the sn-2 position is occupied by Linoleic acid in both enantiomers. This is biologically significant because the sn-2 fatty acid is often conserved during digestion (forming 2-MAG) and re-absorbed intact.

-

sn-3 Position (Oleic vs. Linoleic): In the 1,2-dilinoleoyl-3-oleoyl enantiomer, Oleic acid occupies sn-3.[1] In the enantiomer, Linoleic acid occupies sn-3.

Physicochemical Behavior

-

Fluidity: With three unsaturated chains (18:2/18:2/18:1), LLO-TAG has a very low melting point (< -5°C). In vivo, this contributes to the high fluidity of lipid droplets, enhancing the accessibility of the lipid-water interface for cytosolic lipases.

-

Oxidative Susceptibility: The bis-allylic protons in the two linoleic chains make LLO-TAG highly susceptible to peroxidation compared to triolein. This makes it a relevant model for studying ferroptosis and lipid peroxidation mechanisms in atherosclerosis.

Metabolic Pathways: The Core Mechanism

The metabolic processing of LLO-TAG differs significantly between the intestinal lumen (Digestion) and the adipocyte (Mobilization).

Intestinal Digestion (Pancreatic Lipase)

Pancreatic Triglyceride Lipase (PTL) is sn-1,3 regiospecific . It hydrolyzes fatty acids at the outer positions, sparing the sn-2 position.

-

Substrate: 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol.[1][2][3][4][5][6][7]

-

Mechanism: PTL cleaves sn-1 and sn-3.

-

Result: Regardless of the enantiomer, the sn-2 position holds Linoleic acid.

-

Released: Free Fatty Acids (Mixture of Linoleic and Oleic).

-

Conserved: 2-Linoleoyl-sn-glycerol (2-LG) .

-

-

Bioactive Consequence: The generation of 2-Linoleoyl-glycerol is crucial. 2-LG is a precursor for 2-Arachidonoylglycerol (2-AG) , a potent endocannabinoid, after chain elongation and desaturation.

Intracellular Lipolysis (Adipocyte)

In the adipocyte lipid droplet, lipolysis is a cascade involving Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).[8]

-

Basal Lipolysis (ATGL Only): ATGL preferentially hydrolyzes the sn-2 position.[9][10][11]

-

Outcome: Selective release of Linoleic Acid (since sn-2 is Linoleic in both enantiomers).

-

-

Stimulated Lipolysis (ATGL + CGI-58): The co-activator CGI-58 expands ATGL specificity to the sn-1 position.[9][10][11][12][13]

-

Outcome: Release of both Linoleic and Oleic acid (from the sn-1 position of the respective enantiomers).

-

Visualization of Metabolic Fate

The following diagram illustrates the differential processing of the LLO-TAG enantiomers by regiospecific lipases.

Caption: Differential hydrolysis of LLO-TAG enantiomers by Pancreatic Lipase (Digestion) vs. ATGL (Intracellular Basal Lipolysis).

Bioactive Signaling & Physiological Impact[10]

The release of fatty acids from LLO-TAG is not merely caloric; it initiates distinct signaling cascades.

The Linoleic Acid Cascade (n-6)

LLO-TAG is a dense source of Linoleic Acid (LA). Upon hydrolysis by ATGL (adipocytes) or PLA2 (membranes):

-

Conversion: LA is desaturated (FADS2) and elongated (ELOVL5) to form Arachidonic Acid (AA) .

-

Eicosanoid Synthesis: AA is the precursor for pro-inflammatory prostaglandins (PGE2) and leukotrienes.

-

Clinical Relevance: High dietary intake of LLO-type TAGs without balancing n-3 PUFAs can shift the lipidome toward a pro-inflammatory state, relevant in atherosclerosis models.

The Oleic Acid Signal (n-9)

The Oleic acid moiety acts as a "safety valve" against lipotoxicity.

-

Satiety Signaling: In the gut, Oleic acid released from LLO-TAG is converted to Oleoylethanolamide (OEA) , a PPAR-alpha agonist that induces satiety.

-

Lipotoxicity Prevention: Unlike saturated TAGs (e.g., Tripalmitin), the presence of Oleic acid in LLO-TAG promotes the formation of fluid, metabolically active lipid droplets, preventing ER stress associated with rigid saturated lipids.

Experimental Workflows

Protocol: Regiospecificity Assay using LLO-TAG

Objective: Determine if a novel lipase exhibits sn-1,3 or sn-2 specificity.

-

Substrate Preparation: Emulsify 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (10 mM) in Tris-HCl buffer (pH 7.4) with 1% gum arabic.

-

Incubation: Add purified lipase enzyme (0.1 µg/mL). Incubate at 37°C for 15 minutes (linear phase).

-

Extraction: Stop reaction with Chloroform:Methanol (2:1).

-

Analysis (TLC/GC): Separate products on Silica Gel G TLC plates (Hexane:Ether:Acetic Acid, 80:20:1).

-

Interpretation:

-

Band at 2-MAG: Isolate and methylate. If GC shows >95% Linoleic Acid, the enzyme is sn-1,3 specific .

-

Band at Free Fatty Acids: If GC shows pure Linoleic Acid early in the time course, the enzyme is sn-2 specific .

-

-

LC-MS/MS Identification Strategy

In lipidomics, LLO-TAG is identified by its specific fragmentation pattern involving the neutral loss of fatty acids and ammonia.

-

Precursor Ion: [M + NH4]+ (m/z ~ 898.8)

-

Fragmentation Logic:

-

Neutral Loss of Oleic Acid (18:1): Loss of [RCOOH + NH3]. Look for fragment corresponding to Dilinoleoyl-DAG.

-

Neutral Loss of Linoleic Acid (18:2): Loss of [RCOOH + NH3]. Look for fragment corresponding to Linoleoyl-Oleoyl-DAG.

-

-

Ratio Analysis: In a rac mixture, the intensity ratio of DAG fragments can sometimes indicate the position if the ionization efficiency differs between sn-1/3 and sn-2 loss (though often 1:1 in non-chiral columns).

Caption: LC-MS/MS fragmentation pathway for LLO-TAG (Ammonium adduct).

Sourcing & Handling[14]

-

Storage: -20°C in Methyl Acetate or Chloroform.

-

Handling: Purge vials with Nitrogen/Argon immediately after opening. The bis-allylic protons of the linoleic groups are extremely sensitive to oxidation.

-

Verification: Check purity via Thin Layer Chromatography (TLC) before use in kinetic assays to ensure no spontaneous hydrolysis to DAGs has occurred.

References

-

Eichmann, T. O., et al. (2012). Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases. Journal of Biological Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Grabner, G. F., et al. (2021). Distinct roles of adipose triglyceride lipase and hormone-sensitive lipase in the catabolism of triacylglycerol estolides. PNAS. Retrieved from [Link]

Sources

- 1. 1,2-DILINOLEOYL-3-OLEOYL-RAC-GLYCEROL | 2190-21-8 [chemicalbook.com]

- 2. triacylglycerol suppliers USA [americanchemicalsuppliers.com]

- 3. dric.nrct.go.th [dric.nrct.go.th]

- 4. Cardiovascular protection of YiyiFuzi powder and the potential mechanisms through modulating mitochondria-endoplasmic reticulum interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. superchroma.com.tw [superchroma.com.tw]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Distinct roles of adipose triglyceride lipase and hormone-sensitive lipase in the catabolism of triacylglycerol estolides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: Nomenclature, Properties, and Applications in Research and Development

This technical guide provides a comprehensive overview of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, a specific triacylglycerol of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical nomenclature, physical and chemical properties, and its applications, with a focus on its role as a reference standard and its utility in lipid-based drug delivery systems.

Core Concepts: Understanding 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a mixed-acid triacylglycerol (TAG), a type of lipid composed of a glycerol backbone esterified with three fatty acids. In this specific molecule, two linoleic acid molecules are located at the sn-1 and sn-2 positions, and one oleic acid molecule is at the sn-3 position of the glycerol backbone.[1] The "rac-" prefix indicates that it is a racemic mixture of its two possible enantiomers.

Triacylglycerols are the primary form of energy storage in many organisms and are fundamental components of dietary fats and oils.[2] The specific fatty acid composition and their positional distribution on the glycerol backbone determine the physicochemical properties and biological roles of the TAG. 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is found in various natural sources, including ostrich and emu oils.[3]

Chemical Nomenclature and Identification

Accurate identification of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is crucial for research and regulatory purposes. A variety of synonyms and chemical identifiers are used in literature and commercial listings.

| Identifier Type | Value | Source |

| CAS Number | 2190-21-8 | [4] |

| Molecular Formula | C₅₇H₁₀₀O₆ | [4] |

| Molecular Weight | 881.40 g/mol | [4] |

| IUPAC Name | (9Z,12Z)-9,12-octadecadienoic acid, 1,1'-[1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-1,2-ethanediyl] ester | [3] |

| Synonyms | 1,2-Dilinolein-3-Olein, TG(18:2/18:2/18:1), OLL, Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-(9Z-octadecenoate) | [3][5] |

| PubChem CID | 6015477 | [5] |

Physicochemical Properties

The physical and chemical characteristics of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol influence its handling, formulation, and analytical behavior.

| Property | Value | Source |

| Physical State | Liquid | [5] |

| Melting Point | -14 °C | [5] |

| Solubility | Slightly soluble in methanol and water | [3] |

| Purity (typical) | ≥98% | [4] |

| Storage Temperature | -20°C | [6] |

Applications in Research and Drug Development

The unique structure of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol lends itself to several key applications in scientific research and pharmaceutical development.

Reference Standard

Due to its well-characterized nature, 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol serves as a crucial reference standard.[7] It is utilized in analytical method development, validation, and quality control applications during the synthesis and formulation stages of drug development.[7] Its use as a standard allows for the accurate quantification and identification of triglycerides in various matrices, including vegetable oils and biological samples.[8]

Lipid-Based Drug Delivery Systems

Long-chain triglycerides like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol are key components in the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[9][10] These systems are designed to enhance the oral bioavailability of poorly water-soluble drugs.

The rationale behind using long-chain triglycerides in these formulations is their ability to facilitate the formation of bile salt-lipid colloidal species in the gastrointestinal tract, which can improve drug solubilization and absorption.[8] The stability of lipid nanoparticle formulations is also influenced by the chain length of the triglycerides, with longer-chain triglycerides often leading to more stable particles.[11]

Below is a conceptual workflow for the development of a lipid-based nanoparticle formulation for a lipophilic active pharmaceutical ingredient (API).

Caption: Conceptual workflow for developing a lipid-based nanoparticle drug delivery system.

Analytical Methodology: Quantification by LC-MS/MS

Accurate quantification of specific triacylglycerols like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol in complex biological matrices is essential for metabolic research and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and sensitive method for this purpose.[1]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction and quantification of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol from a biological sample, such as plasma.

5.1.1. Sample Preparation (Lipid Extraction)

-

To 100 µL of the sample (e.g., plasma) in a microcentrifuge tube, add an appropriate internal standard (e.g., a ¹³C-labeled version of the analyte).[1]

-

Add 750 µL of methyl-tert-butyl ether (MTBE) and 250 µL of methanol.[1]

-

Vortex the mixture vigorously for 1 minute.[1]

-

Add 200 µL of LC-MS grade water and vortex for an additional 30 seconds.[1]

-

Centrifuge at 14,000 x g for 5 minutes to induce phase separation.[1]

-

Carefully collect the upper organic phase (approximately 500 µL) and transfer it to a new tube.[1]

-

Dry the organic extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as isopropanol/acetonitrile (1:1, v/v), for LC-MS/MS analysis.[1]

Caption: Workflow for lipid extraction from biological samples for LC-MS/MS analysis.

5.1.2. LC-MS/MS Instrumentation and Parameters

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

-

LC Column: A C18 reversed-phase column is typically used for the separation of triglycerides.

-

Mobile Phase: A gradient elution with acetonitrile and acetone is a common mobile phase system for triglyceride analysis.[8]

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.

-

Quantification: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the neutral loss of the fatty acid moieties from the ammoniated precursor ions.[1]

5.1.3. Data Analysis

The concentration of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standard.

Role in Cellular Metabolism and Signaling

Beyond its role as an energy storage molecule, the fatty acid components of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, linoleic acid and oleic acid, are involved in various cellular processes. Fatty acids liberated from intracellular triacylglycerol stores can act as signaling molecules that regulate gene transcription and other cellular functions.[12] The balance of different fatty acids within cellular lipids is crucial for maintaining membrane homeostasis and can influence cellular processes like apoptosis.[13][14] Further research into the specific signaling roles of TAGs with defined fatty acid compositions, such as 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, is an active area of investigation.

Conclusion

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a well-defined triacylglycerol with important applications in research and development. Its utility as a reference standard is critical for the accurate analysis of lipids. Furthermore, its properties as a long-chain triglyceride make it a valuable component in the formulation of advanced drug delivery systems for improving the bioavailability of challenging therapeutic agents. A thorough understanding of its chemical nomenclature, physicochemical properties, and analytical methodologies is essential for scientists and researchers working in the fields of lipidomics, drug formulation, and metabolic research.

References

-

MDPI. (2024). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. MDPI. Retrieved from [Link]

-

MDPI. (2015). Fatty Acid Signaling: The New Function of Intracellular Lipases. MDPI. Retrieved from [Link]

-

Scribd. (n.d.). High Resolution Analysis of Triglycerides in Vegetable Oils by HPLC With ELSD. Scribd. Retrieved from [Link]

-

AOCS. (2024). Triglycerides in Vegetable Oils by HPLC. AOCS. Retrieved from [Link]

-

PMC. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. PMC. Retrieved from [Link]

-

PMC. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. PMC. Retrieved from [Link]

-

ResearchGate. (1991). DETERMINATION OF TRIGLYCERIDES IN VEGETABLE OILS IN TERMS OF THEIR PARTITION NUMBERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol. PubChem. Retrieved from [Link]

-

LCGC International. (2026). Determination of Triglyceride Composition of Vegetable Oils Using High Performance Liquid Chromatography and Evaporative Light Scattering Detection. LCGC International. Retrieved from [Link]

-

ResearchGate. (2025). Functions of triacylglycerols during plant development and stress. ResearchGate. Retrieved from [Link]

-

MDPI. (2025). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. Retrieved from [Link]

-

PMC. (2012). A Protective Role for Triacylglycerols during Apoptosis. PMC. Retrieved from [Link]

-

PMC. (2007). Good Fat, Essential Cellular Requirements for Triacylglycerol Synthesis to Maintain Membrane Homeostasis in Yeast. PMC. Retrieved from [Link]

-

Axios Research. (n.d.). 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol. Axios Research. Retrieved from [Link]

-

iris@unitn. (n.d.). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. iris@unitn. Retrieved from [Link]

-

Shimadzu. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Shimadzu. Retrieved from [Link]

-

UND School of Medicine & Health Sciences. (n.d.). Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. UND School of Medicine & Health Sciences. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is Triacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1,2-二亚油酰基-3-油酰基-rac-甘油 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 6. 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, 2190-20-7 | BroadPharm [broadpharm.com]

- 7. 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol - CAS - 2190-21-8 | Axios Research [axios-research.com]

- 8. library.aocs.org [library.aocs.org]

- 9. mdpi.com [mdpi.com]

- 10. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Good Fat, Essential Cellular Requirements for Triacylglycerol Synthesis to Maintain Membrane Homeostasis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Protective Role for Triacylglycerols during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

natural occurrence of OLL triglyceride in seed oils

Executive Summary

The OLL triglyceride (Oleic-Linoleic-Linoleic) represents a critical molecular species within the lipidome of seed oils, specifically those of the Asteraceae (Sunflower) and Poaceae (Corn) families. Unlike simple triglycerides (e.g., Triolein), OLL is an asymmetric, mixed-acid triacylglycerol (TAG) that exhibits unique physicochemical properties—balancing oxidative stability with fluidity.

In pharmaceutical development, OLL is not merely a caloric lipid but a functional excipient.[[“]] It serves as a solubilizer for BCS Class II drugs, a core component in Lipid Nanoparticles (LNPs), and a modulator of membrane fluidity in self-emulsifying drug delivery systems (SEDDS). This guide details the biosynthetic origin, natural abundance, and rigorous isolation protocols for OLL, providing a roadmap for its utilization in high-precision lipid therapeutics.

The Biosynthetic Origin: The Kennedy Pathway

To understand the occurrence of OLL, one must understand the enzymatic logic of the plant cell. Plants do not assemble triglycerides randomly; they follow a strict stereospecific blueprint known as the Kennedy Pathway .[[“]]

In most oilseeds (Corn, Sunflower, Soybean), the sn-2 position of the glycerol backbone is "privileged." The enzyme Lysophosphatidic Acid Acyltransferase (LPAT) shows a high affinity for unsaturated fatty acids, particularly Linoleic acid (18:2), at this position.

-

sn-1 Position: Often occupied by Saturated (Palmitic/Stearic) or Oleic acid.[[“]]

-

sn-2 Position: Almost exclusively Linoleic (or Linolenic) acid in these seeds.[[“]]

-

sn-3 Position: The final acylation by DGAT is less specific, accepting Oleic or Linoleic acid.

Therefore, the "OLL" triglyceride in nature is predominantly the sn-1-Oleoyl-2,3-dilinoleoyl-sn-glycerol (OLL) or sn-1,2-dilinoleoyl-3-oleoyl-sn-glycerol (LLO) regioisomer, rather than the symmetric LOL (Linoleic-Oleic-Linoleic).

Figure 1: Biosynthesis of OLL via the Kennedy Pathway

Caption: The enzymatic assembly of OLL. Note the critical role of LPAT in establishing the Linoleic acid at the sn-2 position.

Natural Occurrence and Profiling

While OLL is present in many vegetable oils, its abundance varies drastically based on the plant's genetics. "High-Linoleic" strains are the primary source of OLL.

Table 1: Comparative Abundance of OLL Triglyceride in Commercial Seed Oils Values represent approximate weight percentage (wt%) of the specific OLL molecular species.

| Oil Source | OLL Content (wt%) | Primary TAG Species | Notes on OLL Isolation |

| Corn Oil | 20 - 30% | LLL, OLL, LOO | Primary Source. High abundance makes isolation efficient.[[“]] |

| Sunflower (Std) | 25 - 35% | LLL, OLL | Excellent source.[[“]] "Standard" (non-high-oleic) variety required.[[“]] |

| Cottonseed Oil | 18 - 25% | PLL, OLL, LLL | Good source, but contains cyclopropenoid fatty acids (impurity risk). |

| Soybean Oil | 10 - 15% | LLL, LLnO, OLL | Lower yield due to competition from Linolenic (Ln) species. |

| Olive Oil | < 5% | OOO, POO | Poor source.[[“]] Mostly triolein. |

| Peanut Oil | 10 - 15% | OOO, OOL, OLL | Moderate source, but high OOO content complicates separation. |

-

Key Insight: For research or pharmaceutical extraction, Corn Oil and Standard Sunflower Oil are the superior feedstocks. They possess the highest "OLL Density" with fewer interfering saturated species (like P-L-L) compared to Cottonseed.[[“]]

Analytical Methodologies

Accurate identification of OLL requires distinguishing it from its isobaric (same mass) and regioisomeric counterparts.[[“]]

Protocol A: RP-HPLC-APCI-MS (Molecular Species Profiling)

Use this for routine quantification of OLL versus other TAGs.[[“]]

-

Sample Prep: Dilute 10 µL of oil in 990 µL of Dichloromethane/Acetonitrile (50:50).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150mm x 4.6mm, 5µm.[[“]]

-

Mobile Phase:

-

Detection (MS): APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.[[“]]

Protocol B: Silver Ion Chromatography (Regioisomer Resolution)

Use this to separate OLL (sn-O-L-L) from OLO (sn-O-L-O).[[“]]

-

Principle: Ag+ ions complex with pi-electrons in double bonds.[[“]] Separation is strictly based on the number and geometry of double bonds.

-

Column: ChromSpher 5 Lipids (Silver-loaded ion exchange).[[“]]

-

Mobile Phase: Hexane/Acetonitrile (Isocratic or Gradient).[[“]]

-

Result: OLL (5 double bonds) is retained longer than OLO (if present) or OOO (3 double bonds).[[“]]

Pharmaceutical Applications

The OLL triglyceride is not just a passive carrier; its structure dictates its function in drug delivery.[[“]][2]

-

Self-Emulsifying Drug Delivery Systems (SEDDS):

-

OLL acts as the lipophilic phase.[[“]] Its two linoleic chains provide a "kinked" geometry that prevents crystallization of the formulation, maintaining a liquid state essential for soft-gel capsules.

-

Mechanism:[[“]][3] Upon ingestion, pancreatic lipase hydrolyzes sn-1 and sn-3 positions, releasing 2 free fatty acids (Oleic/Linoleic) and a 2-Monoglyceride (2-Linoleoyl-sn-glycerol) .[[“]] This specific monoglyceride is a potent surfactant that aids in the solubilization of hydrophobic drugs (e.g., Cyclosporine, Ritonavir).

-

-

Lipid Nanoparticles (LNPs):

-

While mRNA vaccines often use synthetic lipids, OLL is used in Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) .[[“]]

-

The "imperfections" in the crystal lattice caused by the asymmetric OLL structure create space for drug payload entrapment, unlike the perfect crystal lattice of Tristearin which expels the drug.

-

Figure 2: OLL in Drug Delivery Systems

Caption: Mechanisms of OLL utility in oral SEDDS (top) and Nanostructured Lipid Carriers (bottom).

Isolation Workflow: Purification from Corn Oil

For research requiring high-purity OLL (>95%), simple extraction is insufficient.[[“]] A multi-stage fractionation is required.[[“]]

Step 1: Low-Temperature Crystallization (Winterization) [[“]]

-

Goal: Remove saturated TAGs (PPP, SSS) and high-melting species.

-

Protocol: Dissolve Corn Oil in Acetone (1:5 ratio). Cool to -20°C for 24 hours. Filter the white precipitate (saturated fats).[[“]] Retain the filtrate (enriched in unsaturated TAGs like OLL, LLL, OOO).

Step 2: Flash Chromatography (Silica Gel) [[“]]

-

Goal: Remove polar lipids (phospholipids, free fatty acids).[[“]]

-

Protocol: Pass filtrate through a Silica gel plug using Hexane:Diethyl Ether (90:10).[[“]] Collect the neutral TAG fraction.

Step 3: Preparative RP-HPLC

-

Goal: Isolate OLL from LLL and OOO.

-

Column: Prep C18 (20mm ID).

-

Mobile Phase: Acetone/Acetonitrile (60:40).[[“]]

-

Collection:

-

Validation: Verify fraction purity using the APCI-MS method described in Section 3.

References

-

Holcapek, M., et al. (2003).[[“]] Characterization of triacylglycerols in plant oils by HPLC/APCI-MS. Journal of Chromatography A. Link

-

Gunstone, F. D. (2004).[[“]] The Chemistry of Oils and Fats: Sources, Composition, Properties, and Uses. Blackwell Publishing.[[“]] Link[[“]]

-

Lisa, M., & Holcapek, M. (2008).[[“]] Triacylglycerols profiling in plant oils of important food and industrial value. Journal of Agricultural and Food Chemistry. Link[[“]]

-

Pouton, C. W. (2000).[[“]] Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems.[[“]] European Journal of Pharmaceutical Sciences. Link

-

Small, D. M. (1991).[[“]] The effects of glyceride structure on absorption and metabolism. Annual Review of Nutrition. Link[[“]]

Sources

Methodological & Application

A Robust and Validated LC-MS/MS Method for the Quantification of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLnO) in Biological Matrices

An Application Note for Drug Development and Research Professionals

Abstract

Triacylglycerols (TAGs) are not merely storage lipids; the specific arrangement of fatty acids on the glycerol backbone dictates their metabolic fate and biological function.[1] The precise quantification of individual TAG species, such as 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLnO), is therefore critical in fields ranging from metabolic disease research to food science and drug development. This application note presents a comprehensive, highly sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of LLnO. We provide a detailed, step-by-step protocol covering lipid extraction from plasma, optimized chromatographic separation, and triple quadrupole mass spectrometric detection using Multiple Reaction Monitoring (MRM). Furthermore, we outline a full method validation strategy based on international guidelines to ensure data integrity, accuracy, and reproducibility.

Introduction: The Significance of Positional Isomerism in Triacylglycerols

Triacylglycerols are the body's primary energy reserve, composed of a glycerol backbone esterified with three fatty acids.[2] However, the metabolic impact of a TAG is profoundly influenced by which fatty acids are present and their specific position (sn-1, sn-2, or sn-3) on the glycerol molecule. For instance, the positional distribution of fatty acids can affect absorption rates, plasma lipoprotein profiles, and downstream metabolic signaling pathways. 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLnO) is a mixed-acid TAG containing two essential omega-6 fatty acids (linoleic acid) and one monounsaturated omega-9 fatty acid (oleic acid). Its accurate measurement is essential for understanding lipid metabolism in health and disease.

Traditional methods that quantify total TAGs or only the overall fatty acid composition obscure this crucial positional information.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipid analysis due to its exceptional sensitivity and specificity, allowing for the differentiation and quantification of isomeric lipid species.[2][4] This protocol leverages the power of reversed-phase chromatography to separate TAGs and the precision of MRM to detect LLnO based on its characteristic fragmentation patterns.

Experimental Design and Rationale

Overall Workflow

The analytical workflow is designed for robustness and high throughput, beginning with a streamlined lipid extraction, followed by chromatographic separation and culminating in specific detection by tandem mass spectrometry.

Sources

Application Note: Utilizing 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol and Odd-Chain Triacylglycerols as Internal Standards in Quantitative Lipidomics

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using triacylglycerols (TGs) as internal standards in quantitative lipidomics, with a primary focus on 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, TG(18:2/18:2/18:1). While TG(18:2/18:2/18:1) serves as an excellent exemplar for discussing the physicochemical properties of endogenous triacylglycerols, we also introduce and detail the application of a non-endogenous, odd-chain triacylglycerol, triheptadecanoin (TG(17:0/17:0/17:0)), as a more robust internal standard for achieving accurate and reproducible quantification in complex biological matrices. This guide delves into the rationale for internal standard selection, provides detailed step-by-step protocols for sample preparation, and outlines a complete Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow using Multiple Reaction Monitoring (MRM) for precise quantification.

Introduction: The Critical Role of Internal Standards in Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly advancing field crucial for understanding cellular physiology and pathology. Triacylglycerols are the primary form of energy storage in most eukaryotes and their dysregulation is implicated in numerous metabolic diseases. Accurate quantification of individual TG species is therefore paramount. However, the analytical process, from sample collection to instrumental analysis, is susceptible to variations that can compromise data integrity.[1]

Internal standards (IS) are essential for mitigating these variables.[1][2] An ideal internal standard is a compound of known concentration added to a sample at the outset of the analytical workflow.[1] It should be chemically and physically similar to the analytes of interest, absent in the biological matrix, and clearly distinguishable by the analytical instrument.[1] By monitoring the signal of the internal standard alongside the target analytes, researchers can correct for variations in sample extraction, recovery, and instrument response, thereby ensuring high precision and accuracy.[1]

The Case for 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol as a Model Analyte

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, with the shorthand notation TG(18:2/18:2/18:1), is a triacylglycerol composed of a glycerol backbone esterified with two linoleic acid (18:2) molecules and one oleic acid (18:1) molecule. Its physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅₇H₁₀₀O₆ |

| Molecular Weight | 881.40 g/mol |

| Physical State | Liquid |

| CAS Number | 2190-21-8 |

While TG(18:2/18:2/18:1) is a common dietary and endogenous triacylglycerol, its presence in many biological samples makes it generally unsuitable as an internal standard. However, its well-defined structure and commercial availability make it an excellent model compound for developing and optimizing analytical methods for other triacylglycerols.

The Superior Choice: Odd-Chain Triacylglycerols as Internal Standards

For accurate quantification, the internal standard should not be naturally present in the sample.[3] Odd-chain fatty acids (OCFAs), such as heptadecanoic acid (17:0), are typically found in very low abundance in most animal and plant tissues.[4] This makes triacylglycerols composed of odd-chain fatty acids, like triheptadecanoin (TG(17:0/17:0/17:0)), ideal candidates for internal standards in lipidomics.[3][5] Their physicochemical behavior during extraction and chromatography is highly similar to that of even-chain TGs, ensuring they effectively account for analytical variability.[5]

Expert Insight: The fundamental principle behind using an odd-chain TG as an internal standard is to introduce a compound that mimics the behavior of the endogenous TGs throughout the entire analytical process, from extraction to detection. Because it is not naturally present, any signal detected for the odd-chain TG can be confidently attributed to the known amount added, providing a stable reference for quantifying the analytes of interest.

Experimental Protocols

This section provides detailed protocols for lipid extraction and LC-MS/MS analysis for the quantification of triacylglycerols using an odd-chain internal standard.

Lipid Extraction from Biological Samples

The choice of extraction method depends on the sample matrix. Below are three commonly used and validated methods. It is crucial to add the internal standard to the sample before extraction to account for any loss during the procedure.[2]

Protocol 1: Modified Folch Extraction for Plasma/Serum

This method is a gold standard for lipid extraction from liquid samples.[6]

-

Sample Preparation: To 100 µL of plasma or serum in a glass tube, add a known amount of triheptadecanoin (e.g., 10 µL of a 1 mg/mL solution in chloroform:methanol 2:1, v/v).

-

Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

-

Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Bligh & Dyer Extraction for Cells/Tissues

This method is suitable for solid or semi-solid samples.[1]

-

Sample Preparation: To a pre-weighed amount of tissue (e.g., 20-50 mg) or a cell pellet in a homogenizer tube, add a known amount of triheptadecanoin.

-

Homogenization: Add 1 mL of a 1:2 (v/v) chloroform:methanol mixture and homogenize thoroughly.

-

Solvent Addition: Add 250 µL of chloroform and vortex. Then, add 250 µL of water and vortex again.

-

Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Collection: Collect the lower organic phase.

-

Drying and Reconstitution: Proceed as described in the Folch method.

Protocol 3: Methyl-tert-butyl ether (MTBE) Extraction

This method offers a less toxic alternative to chloroform-based extractions.[7]

-

Sample Preparation: To the sample, add a known amount of triheptadecanoin.

-

Solvent Addition: Add 1.5 mL of methanol followed by 5 mL of MTBE.

-

Incubation: Vortex and incubate at room temperature for 1 hour on a shaker.

-

Phase Separation: Add 1.25 mL of water and vortex for 1 minute.

-

Centrifugation: Centrifuge at 1,000 x g for 10 minutes.

-

Collection: Collect the upper organic phase.

-

Drying and Reconstitution: Proceed as described in the Folch method.

Caption: General workflow for lipid extraction with an internal standard.

LC-MS/MS Analysis

The following is a general LC-MS/MS method for the analysis of triacylglycerols. Optimization may be required depending on the specific instrumentation used.

Instrumentation:

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water:Acetonitrile (40:60, v/v) with 10 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 55 °C |

| Injection Volume | 5 µL |

| Gradient | 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes. |

Mass Spectrometry Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions for Quantification:

The quantification of triacylglycerols is typically performed by monitoring the neutral loss of one of the fatty acid chains upon collision-induced dissociation. For our internal standard, triheptadecanoin (TG 17:0/17:0/17:0), the precursor ion will be the ammonium adduct [M+NH₄]⁺. The product ion will be the fragment remaining after the neutral loss of a heptadecanoic acid molecule and ammonia.

| Analyte | Precursor Ion (Q1) [M+NH₄]⁺ | Product Ion (Q3) [M+NH₄-RCOOH]⁺ | Collision Energy (eV) |

| Triheptadecanoin (IS) | 824.8 | 554.5 | 35 |

| TG(18:2/18:2/18:1) | 898.8 | 618.5 (loss of 18:1) / 596.5 (loss of 18:2) | 35 |

Note: The collision energy should be optimized for the specific instrument being used.

Caption: Schematic of the LC-MS/MS workflow for triacylglycerol analysis.

Data Analysis and Quantification

The concentration of each target triacylglycerol is calculated based on the ratio of its peak area to the peak area of the internal standard, triheptadecanoin.

Calculation:

Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Response Factor)

A response factor (RF) can be determined by analyzing a standard curve of the analyte against the internal standard. For semi-quantitative analysis, an RF of 1 is often assumed, though this may introduce some inaccuracy.

Conclusion

The use of a suitable internal standard is non-negotiable for accurate and reliable quantification in lipidomics. While 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a valuable compound for method development, its endogenous nature precludes its use as an internal standard in most biological studies. Non-endogenous, odd-chain triacylglycerols, such as triheptadecanoin, represent a superior choice. By following the detailed protocols for sample preparation and LC-MS/MS analysis outlined in this application note, researchers can achieve high-quality, reproducible data for advancing our understanding of the role of triacylglycerols in health and disease.

References

- Creative Proteomics. (n.d.). Sample Preparation in Lipidomics: Methodological Foundations.

- Ulaszewska, M., et al. (2019). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. PMC.

- BenchChem. (2025). Standard Operating Procedure for Lipid Extraction with Internal Standards: A Detailed Application Note and Protocol.

- Burla, B., et al. (2018). Recommendations for good practice in MS-based lipidomics. u:scholar.

- Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. (2011). Journal of Visualized Experiments.

- A Method for the Specific Quantification of Triacylglycerides (TGs) Using Electrospray Ionization (ESI) Reverse-Phase Liquid Chromatography Tandem Mass Spectroscopy (LC–MS/MS) with Multiple Reaction Monitoring (MRM) Was Developed for Routine High Throughput Applications. (n.d.).

- Lísa, M., & Holčapek, M. (2017). Lipidomic analysis of biological samples.

- Agilent Technologies. (n.d.). LC/MS Method for Comprehensive Analysis of Plasma Lipids.

- Han, X., & Gross, R. W. (2005). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. PMC.

- LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites.

- Ejsing, C. S., et al. (2009). High-throughput shotgun lipidomics by quadrupole time-of-flight mass spectrometry.

- Ruiz-Carrascal, J. (2016). Odd chain fatty acid as internal standard?

- Maschek, A., et al. (2024). Lipidomics SOP. HSC Cores - BookStack.

- European Nanomedicine Characterisation Laboratory. (2017). Measuring Lipid Composition – LC-MS/MS.

- University of Cambridge. (2020).

- LIPID MAPS. (2007). Internal standards for lipidomic analysis.

- MS1 spectrum of TG 17:0/17:1/17:0-d5 acquired using RPLC separation... (n.d.).

- Ivanova, P. T., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. eScholarship.

- Zhang, Z., et al. (2021). Recent advances in analytical strategies for mass spectrometry-based lipidomics. PMC.

- Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort. (2021). PubMed.

- Řezanka, T., et al. (2015). Separation and Identification of Odd Chain Triacylglycerols of the Protozoan Khawkinea quartana and the Mold Mortierella alpina Using LC-MS. PubMed.

- Christie, W. W. (2019). Structural Analysis of Triacylglycerols. AOCS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 3. holcapek.upce.cz [holcapek.upce.cz]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]

- 7. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

HPLC separation conditions for linoleoyl-oleoyl triglycerides

An Application Note for the Separation and Analysis of Linoleoyl-Oleoyl Triglyceride Isomers by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

The precise separation and quantification of structurally similar triglycerides (TGs), such as isomers containing linoleoyl and oleoyl fatty acid chains, represent a significant analytical challenge in lipidomics, food science, and the development of lipid-based pharmaceuticals. These isomers, including key species like 1,3-Dilinoleoyl-2-oleoyl glycerol (LLO), 1,2-Dilinoleoyl-3-oleoyl glycerol (OLL), and 1-Linoleoyl-2,3-dioleoyl glycerol (OLO), possess nearly identical physical properties, demanding highly selective chromatographic techniques. This guide provides an in-depth exploration of two powerful High-Performance Liquid Chromatography (HPLC) methodologies for this purpose: Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion (Ag⁺) HPLC. We will delve into the mechanistic basis of these separation techniques, offer detailed, field-proven protocols, and discuss the critical parameters that govern resolution and sensitivity. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for triglyceride analysis.

Introduction: The Challenge of Triglyceride Isomer Separation

Triglycerides are the primary components of vegetable oils and animal fats.[1] Their molecular structure consists of a glycerol backbone esterified with three fatty acids. When the fatty acid composition is similar, as in the case of linoleoyl (18:2) and oleoyl (18:1) acyl chains, numerous positional isomers, or regioisomers, can exist.[2][3] For example, a triglyceride with two linoleoyl and one oleoyl moiety can be either LLO or OLL. These subtle structural differences are notoriously difficult to resolve by conventional chromatographic means.

The separation is primarily governed by two factors:

-

Partition Number (PN) or Equivalent Carbon Number (ECN) : This value relates to the hydrophobicity of the molecule. It is generally calculated as CN - 2 * DB, where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds.[4][5]

-

Positional Isomerism : The specific location (sn-1, sn-2, or sn-3) of the fatty acids on the glycerol backbone influences the molecule's shape and interaction with the stationary phase.[3][6]

Reversed-phase HPLC is the most useful technique for this application due to its selectivity for small differences in carbon chain length and unsaturation.[7] However, because triglycerides are extremely insoluble in water, a completely non-aqueous separation environment is typically employed.[7]

Methodology I: Non-Aqueous Reversed-Phase (NARP) HPLC

NARP-HPLC is the most widely employed technique for the analysis of intact triglycerides.[2] It separates molecules based on their relative hydrophobicity, which is a function of both chain length and the degree of unsaturation.

Principle of Separation

In NARP-HPLC, a non-polar stationary phase (typically C18 or C30) is used with a mobile phase consisting of organic solvents. The separation mechanism relies on the differential partitioning of the triglyceride analytes between the stationary and mobile phases.[2][5] Molecules with a higher partition number (longer chains, fewer double bonds) are more hydrophobic and thus more strongly retained on the column, resulting in longer elution times. The unique shape of C30 stationary phases can also provide enhanced selectivity for structurally related isomers compared to traditional C18 columns.[8][9][10]

Critical Experimental Parameters

-

Stationary Phase : Octadecylsilane (ODS, C18) columns are the workhorse for triglyceride separations.[11][12] For enhanced resolution of complex mixtures, connecting two or three C18 columns in series is a common practice.[13] Polymeric C30 columns offer superior shape selectivity, which can be advantageous for resolving closely related isomers.[14][15]

-

Mobile Phase : A gradient elution is essential for resolving a wide range of triglycerides.[7] The mobile phase typically starts with a weaker solvent (e.g., acetonitrile) and gradually incorporates a stronger, less polar solvent (e.g., isopropanol, acetone, or methyl tert-butyl ether (MTBE)).[5][7][11] The choice of the stronger solvent (the modifier) significantly impacts selectivity.[3][5]

-

Column Temperature : Temperature control is critical. In reversed-phase chromatography, lower temperatures generally lead to better resolution and increased retention times.[7][12][13] However, the solubility of highly saturated triglycerides can be limited at sub-ambient temperatures, necessitating a careful optimization to balance resolution and solubility.[12][13]

NARP-HPLC-ELSD Protocol

This protocol details a general method for the separation of linoleoyl-oleoyl triglycerides using a C18 column with Evaporative Light Scattering Detection (ELSD).

2.3.1. Sample Preparation

-

Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.

-

Dissolve the sample in hexane and bring it to volume.

-

Dilute this stock solution with the initial mobile phase mixture (e.g., Acetonitrile/Isopropanol 70:30 v/v) to a final concentration of approximately 1 mg/mL.[11]

-

Filter the final solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial.[11]

2.3.2. Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Binary or Quaternary pump with degasser, autosampler, and column oven |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm) or equivalent.[16] |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Isopropanol (IPA) or Acetone[7][16] |

| Gradient Elution | 30% B to 60% B over 25 minutes |

| Flow Rate | 1.0 mL/min[16] |

| Column Temp. | 25-30°C (Optimization may be required)[7][16] |

| Injection Volume | 10 µL[16] |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| ELSD Settings | Nebulizer Temperature: 40°C; Evaporator Temperature: 40°C; Gas Flow (Nitrogen): 1.6 - 3.5 bar[16][17] |

2.3.3. Experimental Workflow Diagram

Caption: NARP-HPLC-ELSD workflow for triglyceride analysis.

Methodology II: Silver-Ion (Ag⁺) HPLC

For separating triglyceride isomers that differ in their degree of unsaturation or the position of double bonds, Silver-Ion HPLC is an exceptionally powerful technique.[18] It offers an orthogonal separation mechanism to NARP-HPLC.

Principle of Separation

The core principle of Ag⁺-HPLC relies on the formation of reversible, polar charge-transfer complexes between silver ions (Ag⁺) immobilized on the stationary phase and the π-electrons of the double bonds in the unsaturated fatty acyl chains.[18][19] The strength of this interaction, and thus the retention time, increases with the number of double bonds.[18] This allows for the separation of triglycerides into groups based on their total number of double bonds. Furthermore, the position and geometry (cis/trans) of the double bonds also influence the complexation, enabling the separation of positional and geometric isomers.[6][19]

Critical Experimental Parameters

-

Stationary Phase : The column is typically a silica-based support that has been impregnated or chemically bonded with silver ions.[6]

-

Mobile Phase : The mobile phase must be non-polar to avoid displacing the silver ions. Complex gradients using solvents like hexane, toluene, ethyl acetate, acetone, and acetonitrile are often required to elute triglycerides with varying degrees of unsaturation.[1][6] Adding a small amount of a more polar solvent like isopropanol can improve the miscibility of hexane-acetonitrile mobile phases and enhance reproducibility.[19]

Ag⁺-HPLC-MS Protocol

This protocol outlines a method for separating triglyceride isomers using a silver-ion column, coupled with a mass spectrometer for definitive identification.

3.3.1. Sample Preparation

-

Prepare a stock solution of the oil sample in n-hexane at a concentration of 1-2 mg/mL.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.3.2. Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Quaternary pump system capable of handling non-polar solvents, with degasser, autosampler, and column oven |

| Column | Nucleosil 100-3™ (or similar) silica column impregnated with 10% (w/w) silver nitrate.[6] |

| Mobile Phase A | Toluene-Hexane (1:1, v/v)[6] |

| Mobile Phase B | Toluene-Ethyl Acetate (9:1, v/v)[6] |

| Gradient Elution | A multilinear gradient from 100% A to a final composition rich in B over 40-60 minutes. Gradient must be optimized for the specific sample.[6] |

| Flow Rate | 0.75 - 1.5 mL/min[6] |

| Column Temp. | 30°C |

| Injection Volume | 5 µL |

| Detector | Mass Spectrometer (MS) |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI)[20] |

| MS Parameters | Optimized for triglyceride detection. Monitor for protonated molecules [M+H]⁺ and characteristic fragment ions [M-RCO₂]⁺.[20] |

3.3.3. Separation Principle Diagram

Caption: Principle of Ag⁺-HPLC separation based on double bonds.

Detection Strategies: Beyond UV

Triglycerides lack a significant UV chromophore, making UV detection unsuitable for sensitive and universal quantification.[11][21] Therefore, alternative detection methods are required.

| Detector | Principle | Advantages | Disadvantages |

| ELSD | Nebulizes eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. | Near-universal response for non-volatile analytes; gradient compatible.[11][17] | Non-linear response may require calibration with a power function.[21] |

| CAD | Similar to ELSD, but charges the analyte particles and measures the resulting electrical current. | Good sensitivity and a wider dynamic range than ELSD; gradient compatible.[22] | More expensive than ELSD.[21] |

| MS | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Provides molecular weight and structural information, enabling definitive identification.[23][20] | Higher instrumentation cost and complexity. |

For quantitative analysis, ELSD and CAD are excellent choices, while MS is unparalleled for qualitative identification and structural elucidation of unknown peaks.[20][21][22]

Conclusion

The separation of linoleoyl-oleoyl triglyceride isomers is a complex but achievable analytical task. NARP-HPLC provides robust separation based on hydrophobicity and is the method of choice for general profiling and quantification. For challenging separations involving isomers with the same partition number, Ag⁺-HPLC offers a powerful, orthogonal selectivity based on the number and position of double bonds. The choice of detector is equally critical, with ELSD, CAD, and MS offering the necessary sensitivity and universality that UV detection lacks. By carefully selecting the appropriate column chemistry, mobile phase, and detector, researchers can successfully resolve and quantify these critical lipid molecules, advancing our understanding in nutrition, disease, and pharmaceutical sciences.

References

- Agilent Technologies. (2009, July 24). High-Resolution Analysis of Intact Triglycerides by Reversed Phase HPLC Using the Agilent 1290 Infinity LC UHPLC System. Agilent.

- Laakso, P., & Vihma, V. (2000). Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry.

- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,3-Dilinoleoyl-2-oleoyl glycerol. BenchChem.

- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for C10-12 Glyceride Analysis: HPLC-ELSD vs.

- AOCS. (2019, July 23). Silver Ion Chromatography and Lipids, Part 3. AOCS Lipid Library.

- BenchChem. (2025).

- Holčapek, M., et al. (2005). Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography.

- Tvrzicka, E., et al. (2017). Comparison of Separation of Seed Oil Triglycerides Containing Isomeric Conjugated Octadecatrienoic Acid Moieties by Reversed-Phase HPLC. Molecules, 22(12), 2163.

- Kemel, K., et al. (2020). Analysis of linoleoyl and oleoyl macrogolglycerides by high performance liquid chromatography coupled to the atmospheric pressure photoionization mass spectrometry.

- AOCS. Triglycerides in Vegetable Oils by HPLC. AOCS Official Methods.

- Phillips, F. C., et al. (1984).

- Alltech Associates, Inc. Determination of Triglyceride Composition of Vegetable Oils Using High Performance Liquid Chromatography and Evaporative Light Scattering Detection.

- Nikolova-Damyanova, B., & Momchilova, S. (2004). Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography.

- BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers. BenchChem.

- D'Imperio, M., et al. (2021).

- Scribd. High Resolution Analysis of Triglycerides in Vegetable Oils by HPLC With ELSD.

- Kemel, K., et al. (2020). Analysis of linoleoyl and oleoyl macrogolglycerides by high performance liquid chromatography coupled to the atmospheric pressure photoionization mass spectrometry.

- Thermo Fisher Scientific.

- Agilent Technologies. (2011, May 11). High Resolution Analysis of Triglycerides in Cooking Oil using HPLC with ELSD. Agilent.

- AOCS. (2019, July 23).

- Holčapek, M., et al. (2010). Regioisomeric analysis of triacylglycerols using silver-ion liquid chromatography–atmospheric pressure chemical ionization mass spectrometry.

- Thermo Fisher Scientific.

- ResearchGate. (2013, February 25). Is there any problem in analysing triglycerides by HPLC-ELSD?.

- Thermo Fisher Scientific. (2011). Triglyceride Profile of Cooking Oil Using a Thermo Scientific™ Acclaim™ C30 Column vs an Acclaim C18 Column.

- Agilent Technologies.

- Thermo Fisher Scientific. Determination of Polymerized Triglycerides by High Pressure Liquid Chromatography and Corona Veo Charged Aerosol Detector.

- Hawach Scientific. C30 HPLC Column.

- Byrdwell, W. C. (2001). Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry. Lipids, 36(4), 327-345.

- Le, T. H. V., et al. (2021).

- Lísa, M., & Holčapek, M. (2015). Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer.

- Romero, A., et al. (2017). Fast non-aqueous reversed-phase liquid chromatography separation of triacylglycerol regioisomers with isocratic mobile phase. Application to different oils and fats.

- Nájera, A. I., et al. (1999). A Reverse-Phase High-Performance Liquid Chromatographic Method for Analyzing Complex Mixtures of Triglycerides. Application to Idiazabal Cheese. Journal of the American Oil Chemists' Society, 76(3), 401-407.

- Christie, W. W. (2019, July 23). Reversed-Phase HPLC of Triacylglycerols. AOCS Lipid Library.

- Bartella, L., et al. (2023). Paper Spray Tandem Mass Spectrometry for Assessing Oleic, Linoleic and Linolenic Acid Content in Edible Vegetable Oils. Foods, 12(1), 226.

Sources

- 1. Pattern-Type Separation of Triacylglycerols by Silver Thiolate×Non-Aqueous Reversed Phase Comprehensive Liquid Chromatography [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triglycerides in Vegetable Oils by HPLC [library.aocs.org]

- 5. aocs.org [aocs.org]

- 6. aocs.org [aocs.org]

- 7. youngin.com [youngin.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. lcms.cz [lcms.cz]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. hawach.com [hawach.com]

- 15. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. agilent.com [agilent.com]

- 18. aocs.org [aocs.org]

- 19. holcapek.upce.cz [holcapek.upce.cz]

- 20. Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Analysis of linoleoyl and oleoyl macrogolglycerides by high performance liquid chromatography coupled to the atmospheric pressure photoionization mass spectrometry | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Triacylglycerol TG(18:2/18:2/18:1)

Abstract

This application note provides a comprehensive guide for the detailed structural analysis of the triacylglycerol (TG) species TG(18:2/18:2/18:1) using high-resolution mass spectrometry (HRMS). Triacylglycerols are a major class of lipids, and the precise identification of their molecular structure, including the specific fatty acid composition and their positions on the glycerol backbone (regioisomerism), is crucial in various fields such as lipidomics, food science, and biomarker discovery. This document outlines the fundamental principles of TG fragmentation in mass spectrometry, detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data interpretation strategies for the unambiguous identification of TG(18:2/18:2/18:1).

Introduction: The Significance of Triacylglycerol Isomerism

Triacylglycerols are composed of a glycerol backbone esterified with three fatty acids. The identity and position of these fatty acids give rise to a vast number of isomeric and isobaric species. TG(18:2/18:2/18:1) represents a mixed-acid triacylglycerol containing two linoleic acid (18:2) moieties and one oleic acid (18:1) moiety. The differentiation of its regioisomers, such as TG(18:2/18:1/18:2) (sn-1,3-dilinoleoyl-2-oleoyl-glycerol) and TG(18:2/18:2/18:1) (sn-1,2-dilinoleoyl-3-oleoyl-glycerol), is a significant analytical challenge. The specific positioning of fatty acids on the glycerol backbone can influence the physical properties and biological activity of the TG molecule. Therefore, robust analytical methods are required for their detailed characterization.

Principles of Triacylglycerol Fragmentation by Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of triacylglycerols, typically forming adducts with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) ions.[1][2] Collision-induced dissociation (CID) of these precursor ions in the gas phase induces specific fragmentation pathways that are informative of the TG's structure.

The primary fragmentation mechanism for triacylglycerol adducts is the neutral loss of a fatty acid (as a carboxylic acid), resulting in the formation of a diacylglycerol-like (DAG) fragment ion.[1] The analysis of these neutral losses allows for the determination of the fatty acid composition of the triacylglycerol.

For a mixed-acid TG like TG(18:2/18:2/18:1), two distinct neutral losses will be observed:

-

Neutral Loss of Linoleic Acid (C₁₈H₃₂O₂): Corresponds to a mass of 280.2402 Da.[3]

-

Neutral Loss of Oleic Acid (C₁₈H₃₄O₂): Corresponds to a mass of 282.2559 Da.[4][5][6]

Crucially, the relative abundance of the resulting DAG fragment ions can provide insights into the positional arrangement of the fatty acids. It is a well-established principle that the fatty acid located at the sn-2 position of the glycerol backbone is generally lost less readily than those at the sn-1 and sn-3 positions. This steric hindrance effect is a key diagnostic tool for differentiating regioisomers.

Data Presentation: Predicted Fragment Ions of TG(18:2/18:2/18:1)

To facilitate the identification of TG(18:2/18:2/18:1), the theoretical exact masses of the precursor and major fragment ions are provided in the table below. These values were calculated using the monoisotopic masses of the constituent atoms (C, H, O, N, Na, Li) and the known masses of linoleic acid (280.24023 Da) and oleic acid (282.25588 Da).[3][6] The molecular formula for TG(18:2/18:2/18:1) is C₅₇H₉₈O₆, with a monoisotopic mass of 882.7310 Da.

| Precursor Ion | m/z of Precursor | Neutral Loss | m/z of Fragment Ion | Description of Fragment |

| [M+NH₄]⁺ | 900.7629 | Linoleic Acid (18:2) | 620.5227 | [M+NH₄ - C₁₈H₃₂O₂]⁺ |

| Oleic Acid (18:1) | 618.5070 | [M+NH₄ - C₁₈H₃₄O₂]⁺ | ||

| [M+Na]⁺ | 905.7129 | Linoleic Acid (18:2) | 625.4727 | [M+Na - C₁₈H₃₂O₂]⁺ |

| Oleic Acid (18:1) | 623.4570 | [M+Na - C₁₈H₃₄O₂]⁺ | ||

| [M+Li]⁺ | 889.7420 | Linoleic Acid (18:2) | 609.5018 | [M+Li - C₁₈H₃₂O₂]⁺ |

| Oleic Acid (18:1) | 607.4861 | [M+Li - C₁₈H₃₄O₂]⁺ |

Experimental Protocols: LC-MS/MS Analysis of TG(18:2/18:2/18:1)

This section provides a detailed, step-by-step methodology for the analysis of TG(18:2/18:2/18:1) in a complex lipid extract.

Sample Preparation: Lipid Extraction

A robust lipid extraction is fundamental for accurate analysis. The Folch or Bligh-Dyer methods are commonly employed.[7]

-

Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent.

-

Extraction: Perform a liquid-liquid extraction using a chloroform:methanol mixture (typically 2:1, v/v).[8]

-

Phase Separation: Add water or an aqueous salt solution to induce phase separation. The lipids will partition into the lower chloroform layer.

-

Isolation: Carefully collect the lower organic phase.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile).

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is the preferred method for separating triacylglycerol species based on their hydrophobicity, which is determined by the length and degree of unsaturation of the fatty acid chains.

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.[9][10]

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.[9][10]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic TGs.

-

Flow Rate: 0.2-0.4 mL/min.[9]

-

Column Temperature: 40-50°C.[9]

-

Injection Volume: 5-10 µL.[8]

Mass Spectrometry (MS) Conditions

The following are general guidelines for different types of mass spectrometers. Instrument-specific optimization is recommended.

Ionization Source (ESI):

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150°C

-

Desolvation Gas Flow and Temperature: Optimized for efficient solvent evaporation.

Tandem MS (MS/MS) Parameters:

-

For Triple Quadrupole (QqQ) Mass Spectrometers (MRM mode):

-

Precursor Ion: Select the m/z of the desired TG(18:2/18:2/18:1) adduct (e.g., 900.8 for [M+NH₄]⁺).

-

Product Ions: Monitor the m/z of the DAG fragments corresponding to the neutral loss of linoleic acid (e.g., 620.5) and oleic acid (e.g., 618.5).[1][2][11]

-

Collision Energy: Optimize for maximal fragmentation (typically 25-40 eV).

-

-

For Ion Trap and Q-TOF Mass Spectrometers (Product Ion Scan mode):

-